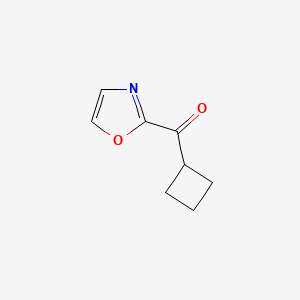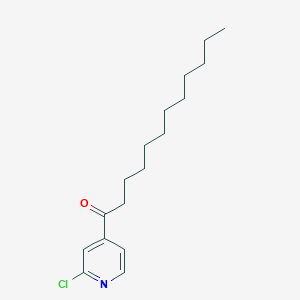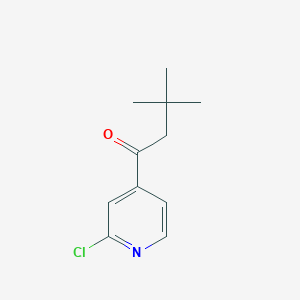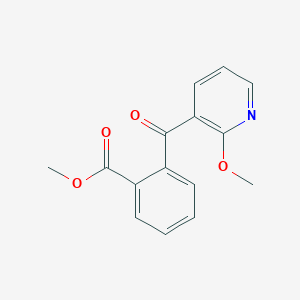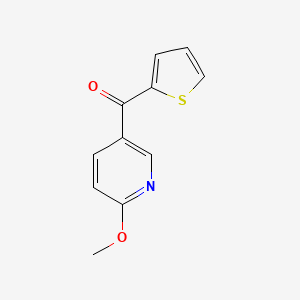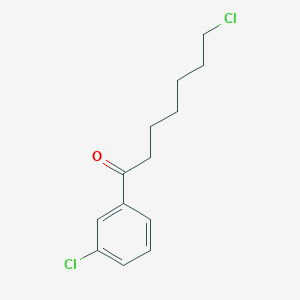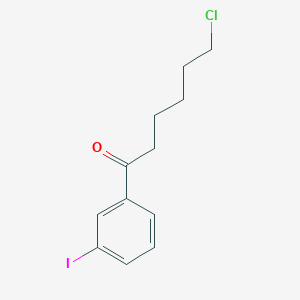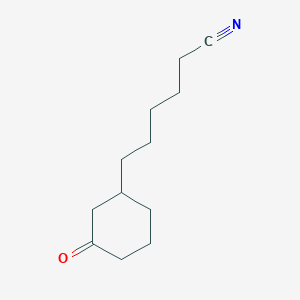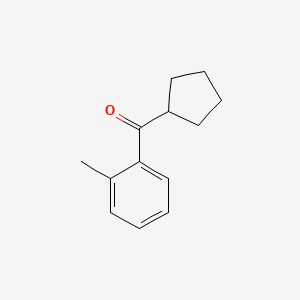
(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H11BClFO3 .
Synthesis Analysis
Boronic acids and their derivatives have been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are well known . The preparation of compounds with this chemical group is relatively simple .Molecular Structure Analysis
The molecular weight of “(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid” is 280.49 g/mol . The exact mass and monoisotopic mass are 280.0473802 g/mol .Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid”, are involved in various chemical reactions. For example, they can participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
“(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid” is a solid compound with a melting point of 181-186 °C . It has a topological polar surface area of 49.7 Ų .Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition
This compound has been utilized in the inhibition of tyrosinase, an enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and is also implicated in neurodegenerative processes in Parkinson’s disease. The presence of the 3-chloro-4-fluorophenyl fragment has shown to enhance inhibitory activity, making it a potential candidate for pharmaceutical and cosmetic applications .
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety of this compound makes it suitable for Suzuki-Miyaura cross-coupling reactions. This is a pivotal reaction in organic chemistry used for creating carbon-carbon bonds, which is fundamental in the synthesis of various pharmaceuticals and polymers .
Molecular Modelling
In silico studies, such as molecular docking, can benefit from this compound’s structural features. It can be used to model interactions with various biological targets, aiding in the design of new drugs with improved efficacy and reduced side effects .
Synthesis of Arylethanesulfonamides
The compound can undergo 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides. These products are valuable in medicinal chemistry for their potential biological activities .
Development of Biarylketones
Biarylketones are an important class of organic compounds with applications in pharmaceuticals and agrochemicals. The compound can be used in cross-coupling reactions to synthesize biarylketones .
Synthesis of Phthalides
Phthalides are compounds that have applications in the synthesis of pharmaceuticals and natural products. The boronic acid derivative can be used in reactions to form phthalides, which are useful intermediates in organic synthesis .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid”, have shown promise in various fields of research, including medicinal chemistry . The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
In general, boronic acids participate in suzuki-miyaura reactions by undergoing transmetalation, a process where they transfer their organic group to a metal catalyst .
Biochemical Pathways
In the context of suzuki-miyaura reactions, this compound could contribute to the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Result of Action
As a participant in suzuki-miyaura reactions, this compound could play a role in the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid can be influenced by various environmental factors. These may include the presence of a suitable catalyst (such as palladium in Suzuki-Miyaura reactions ), the pH of the environment, and the presence of other reactants.
Eigenschaften
IUPAC Name |
[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLLLVYDIZNTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584492 | |
| Record name | {3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-39-1 | |
| Record name | {3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



